5,5,5-Trifluoro-4-(hydroxyimino)pentan-2-one 5,5,5-Trifluoro-4-(hydroxyimino)pentan-2-one
Brand Name: Vulcanchem
CAS No.: 142071-90-7
VCID: VC16842032
InChI: InChI=1S/C5H6F3NO2/c1-3(10)2-4(9-11)5(6,7)8/h11H,2H2,1H3
SMILES:
Molecular Formula: C5H6F3NO2
Molecular Weight: 169.10 g/mol

5,5,5-Trifluoro-4-(hydroxyimino)pentan-2-one

CAS No.: 142071-90-7

Cat. No.: VC16842032

Molecular Formula: C5H6F3NO2

Molecular Weight: 169.10 g/mol

* For research use only. Not for human or veterinary use.

5,5,5-Trifluoro-4-(hydroxyimino)pentan-2-one - 142071-90-7

Specification

CAS No. 142071-90-7
Molecular Formula C5H6F3NO2
Molecular Weight 169.10 g/mol
IUPAC Name 5,5,5-trifluoro-4-hydroxyiminopentan-2-one
Standard InChI InChI=1S/C5H6F3NO2/c1-3(10)2-4(9-11)5(6,7)8/h11H,2H2,1H3
Standard InChI Key NGBGOHIPOFNWKM-UHFFFAOYSA-N
Canonical SMILES CC(=O)CC(=NO)C(F)(F)F

Introduction

Structural Identification and Nomenclature

Molecular Architecture

The compound’s IUPAC name, 5,5,5-trifluoro-4-(hydroxyimino)pentan-2-one, systematically describes its backbone: a pentan-2-one framework (a five-carbon chain with a ketone at position 2) substituted at position 4 with a hydroxyimino group (-NOH) and at position 5 with three fluorine atoms. The Z-configuration of the oxime moiety is inferred from its InChI string (InChI=1S/C5H6F3NO2/c1-3(10)2-4(9-11)5(6,7)8/h11H,2H2,1H3/b9-4-) , which specifies the geometry of the C=N bond.

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular formulaC₅H₆F₃NO₂
Molar mass169.1 g/mol
InChIKeyNGBGOHIPOFNWKM-WTKPLQERSA-N
Exact mass169.035063 g/mol
Configuration(4Z)-stereoisomer

Synthetic Methodologies

Oxime Formation via Condensation

The hydroxyimino group is typically introduced through the condensation of a ketone precursor with hydroxylamine. For 5,5,5-trifluoro-4-(hydroxyimino)pentan-2-one, the likely starting material is 5,5,5-trifluoropentan-2-one, which reacts with hydroxylamine hydrochloride under acidic or basic conditions. This method parallels the synthesis of diaryliminoxyl radicals described in oxidative pathways .

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield/Outcome
Oxime formationNH₂OH·HCl, EtOH, Δ70–85%
PurificationColumn chromatography (SiO₂)>95% purity

Physicochemical Properties

Stability and Reactivity

Applications and Functional Utility

Intermediate in Organic Synthesis

The trifluoromethyl and oxime functionalities make this compound a versatile building block for pharmaceuticals and agrochemicals. For instance, trifluoromethyl groups enhance metabolic stability in drug candidates, while oximes serve as precursors to nitriles or amines via Beckmann rearrangements .

Spectroscopic Probes

The strong IR and NMR signals from the trifluoromethyl and oxime groups enable its use as a spectroscopic tag in reaction monitoring. Similar compounds have been employed in photo-crosslinking applications, leveraging the UV activity of conjugated systems .

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